2'-O,4'-C-Methyleneguanosine

Antisense oligonucleotides Gene silencing RNase H

Standard DNA probes lack specificity for AT-rich sequences and FFPE tissue, while alternative 2'-modifications provide insufficient nuclease resistance for in vivo antisense applications. 2'-O,4'-C-Methyleneguanosine (LNA-G) solves this through a conformationally locked ribose ring. - **Thermal stability**: +3 to +8 °C Tm increase per LNA modification, enabling 8-10 nt probes with robust hybridization - **Serum stability**: 10-fold increase over unmodified DNA in gapmer designs (3 LNA termini + central DNA stretch) - **G-quadruplex tuning**: Position-dependent stabilization in 'anti' guanine positions, distinct from 2'-F or 2'-F-ANA - **Antiviral research**: LNA-G triphosphate inhibits HCV NS5B polymerase (genotypes 1a-4a, S282T mutant) Available as high-purity phosphoramidite for oligonucleotide synthesis. Bulk custom synthesis supported.

Molecular Formula C11H13N5O5
Molecular Weight 295.25 g/mol
Cat. No. B12404719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O,4'-C-Methyleneguanosine
Molecular FormulaC11H13N5O5
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO
InChIInChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1
InChIKeyOZVMOEUWPMYRQU-JUQFDLSGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LNA-G Procurement Guide for Oligonucleotide Therapeutics and Diagnostics


2′-O,4′-C-Methyleneguanosine (LNA-G; CAS 207131-16-6) is a conformationally locked guanosine analogue belonging to the 2′-O,4′-C-methylene bridged nucleic acid (LNA/BNA) family [1]. The 2′-O,4′-C-methylene bridge pre-organizes the ribose sugar into a C3′-endo conformation, which upon incorporation into an oligonucleotide, significantly enhances binding affinity for complementary nucleic acid targets and imparts profound resistance to nucleolytic degradation relative to unmodified DNA or RNA [2]. This monomer is the fundamental building block for synthesizing LNA-modified oligonucleotides, and it is commonly supplied as the phosphoramidite (e.g., dmf-G-LA-CE, CAS 709641-79-2) for automated solid-phase DNA/RNA synthesis [3].

1
Locked nucleic acid (LNA) monomer for antisense oligonucleotide and siRNA design
2
Conformationally locked C3'-endo ribose for duplex hyperaffinity and nuclease resistance
3
Guanine-specific building block for G-quadruplex engineering and viral polymerase studies

Why LNA-G Cannot Be Replaced by Generic 2'-Modified Guanosine Analogs


Direct substitution of 2′-O,4′-C-methyleneguanosine (LNA-G) with other common sugar-modified nucleotides like 2′-O-methyl (2′-O-Me) or 2′-O-methoxyethyl (MOE) leads to significant functional compromises in three critical dimensions. First, the thermal stabilization conferred by a single LNA-G residue on a duplex is quantitatively superior to that of 2′-O-Me, with ΔTm values of +1.5 to +4°C per modification compared to <1°C for 2′-O-Me [1]. Second, in terms of enzymatic stability, chimeric LNA/DNA oligonucleotides demonstrate a half-life in human serum that is significantly extended relative to isosequential phosphorothioate (PS) and 2′-O-Me gapmers [1]. Third, the potency of LNA gapmers in antisense applications, as measured by IC50, exceeds that of PS and 2′-O-Me modified constructs by orders of magnitude [2]. These differential properties preclude simple 'drop-in' replacement and mandate the selection of LNA-G for applications requiring maximal affinity, stability, or potency.

Thermal stability mismatch
2'-OMe or 2'-MOE analogs provide less than 1°C Tm increase per modification; LNA-G provides +3 to +8°C. Target affinity may shift significantly with generic substitution.
Conformational preorganization gap
Entropy-driven duplex stabilization from 2'-modifications cannot replicate the enthalpy-dominated binding mode conferred by the locked ribose scaffold.
Application-specific structural behavior
LNA-G exhibits unique position-dependent effects in G-quadruplex structures. 2'-F and 2'-F-ANA substitutions produce different conformational perturbation profiles and may not transfer directly.

LNA-G Performance Evidence vs. Closest Analogs


Thermal Stability Enhancement vs. DNA and 2'-OMe

In a direct co-transfection study comparing single-stranded antisense oligonucleotide (ASO) chemistries, an LNA-DNA-LNA gapmer (containing LNA-G and other LNA bases) exhibited an IC50 of 0.4 nM for knocking down a GFP reporter [1]. This represents a 175-fold improvement in potency compared to a conventional phosphorothioate ASO (IC50 ≈70 nM), and a 550-fold improvement over a 2′-O-methyl-modified ASO (IC50 ≈220 nM) [1]. This demonstrates that LNA-containing oligos, for which LNA-G is an essential monomer, are vastly more efficient gene-silencing agents than earlier-generation chemistries.

Thermal Stability vs. DNA and 2'-OMe
Head-to-head
+3 to +8 °C Tm increase per LNA-G vs. unmodified; at least 3-7 °C greater than 2'-OMe
Reported higher duplex stabilization enables shorter probe designs and mismatch discrimination.
Mixed-sequence 18mer chimeric LNA/DNA oligomers
Antisense oligonucleotides Gene silencing RNase H Potency IC50

G-Quadruplex Stabilization vs. 2'-F and 2'-F-ANA Analogs

The incorporation of LNA nucleotides into an 18mer DNA oligonucleotide increases its melting temperature (Tm) by 1.5–4°C per modification, depending on sequence context and position [1]. In stark contrast, 2′-O-methyl modifications provide a negligible Tm increase of less than 1°C per residue, and phosphorothioate (PS) backbone modifications actually decrease the Tm relative to unmodified DNA [1]. The rank order of target RNA binding affinity was conclusively established as LNA > 2′-O-methyl > DNA > phosphorothioate [1].

G-Quadruplex Stabilization vs. 2'-F Analogs
Head-to-head
LNA-G stabilizes G-quadruplex in anti positions; both 2'-F and 2'-F-ANA perturb syn positions differently
Position-dependent behavior supports rational aptamer design; reported structural modulation profile differs per chemistry.
UV thermal denaturation and CD spectroscopy; >60 modified sequences
Thermodynamics Duplex stability Melting temperature Hybridization Tm

HCV NS5B Polymerase Inhibition by LNA-G Triphosphate

A systematic comparison of oligonucleotide stability in human serum revealed that chimeric LNA/DNA gapmers (with three LNA residues at each terminus) exhibit a serum half-life (t1/2) of approximately 15 hours [1]. This is a 10-fold improvement over an unmodified DNA oligonucleotide (t1/2 ≈1.5 h). More importantly, the LNA-gapmer demonstrated superior stability compared to the clinically relevant comparators: isosequential phosphorothioate (t1/2 ≈10 h) and 2′-O-methyl gapmer (t1/2 ≈12 h) oligonucleotides [1].

HCV NS5B Polymerase Inhibition
Cross-study
LNA-G triphosphate active against 1b, S282T, and genotypes 1a-4a; all other LNA nucleobases inactive
Unique guanine-specific tool compound for polymerase mechanistic studies; reported selective inhibition context requires prodrug validation.
Purified in vitro NS5B assay; cellular replicon inactive due to phosphorylation bottleneck
Nuclease resistance Serum stability Half-life Oligonucleotide stability In vivo

LNA-G Substitution Can Stabilize G-Quadruplex Structures in a Position-Dependent Manner

In a systematic study of G-quadruplex-forming oligonucleotides, the single-position substitution of a native guanosine with 2′-O,4′-C-methyleneguanosine (LNA-G) had a profound, position-dependent effect on structural stability [1]. Substitution of a guanosine in the 'anti' conformation led to G-quadruplex stabilization, with one variant exhibiting a remarkable +13.0°C increase in Tm. Conversely, substitution into a 'syn' position generally disrupted the native conformation [1]. This contrasts with 2′-deoxy-2′-fluoro-arabinoguanosine (FANA-G) modifications, which were better tolerated in 'anti' positions but had a less dramatic stabilizing effect [1].

Serum Nuclease Resistance
Head-to-head
t1/2 ≈ 15 h (LNA/DNA) vs. 1.5 h (DNA), 10 h (phosphorothioate), 12 h (2'-OMe gapmer)
Reported longer serum half-life supports antisense exposure-model improvement; may reduce required dosing frequency in research models.
Human serum in vitro stability assay; 3 LNA modifications at each terminus
G-quadruplex Structural biology Telomeres Nucleic acid structure Thermal stability

LNA-ASOs Exhibit Enhanced Hepatic Potency but with a Documented Safety Trade-off Versus MOE-ASOs

In a head-to-head comparison in mice, certain LNA-containing antisense oligonucleotides (LNA-ASOs) demonstrated up to a 5-fold increase in potency for reducing target mRNA in the liver compared to their MOE (2′-O-methoxyethyl) counterparts [1]. However, this increased potency was accompanied by significant, sequence-independent hepatotoxicity, as measured by elevated serum transaminases and confirmed by histopathology [1]. In contrast, the corresponding MOE-ASOs showed no evidence of toxicity while maintaining target mRNA reduction [1].

Hepatotoxicity In vivo Therapeutic index Antisense Toxicology

LNA-G Modifications Significantly Enhance Triplex-Forming Oligonucleotide Binding Affinity

For antigene applications targeting double-stranded DNA, 2′-O,4′-C-methylene bridged nucleic acid (2′,4′-BNA/LNA) modifications in a triplex-forming oligonucleotide (TFO) dramatically enhance binding. Tm measurements showed a stabilization of +4.3 to +5°C per modification at pH 6.6 compared to the unmodified TFO [1]. Furthermore, gel retardation assays at neutral pH (7.0) demonstrated that the binding constant of the LNA-modified TFO was at least 300-fold higher than that of the natural oligonucleotide [1]. This level of affinity enhancement is unattainable with first-generation modifications like 2′-O-methyl RNA in a triplex context.

Antigene Triplex DNA Gene regulation dsDNA binding Thermodynamics

Procurement and Application Scenarios for LNA-G


Ultra-Short qPCR Probes with High Specificity

For researchers developing antisense oligonucleotides (ASOs) targeting difficult-to-knock-down mRNA where potency is paramount, 2′-O,4′-C-methyleneguanosine is an essential component of the LNA-gapmer design. The evidence shows that LNA-gapmers achieve an IC50 of 0.4 nM, making them 175-fold more potent than phosphorothioate ASOs and 550-fold more potent than 2′-O-Me ASOs [1]. Additionally, the enhanced serum stability (t1/2 ≈15 h) compared to PS (t1/2 ≈10 h) and 2′-O-Me (t1/2 ≈12 h) gapmers makes LNA-G ideal for long-term cell culture experiments and in vivo studies requiring sustained target knockdown [2]. However, the documented hepatotoxicity risk associated with some LNA-ASO sequences necessitates careful sequence design and rigorous toxicology screening [3].

Serum-Stable Antisense Oligonucleotides and Gapmers

LNA-G is uniquely suited for applications where probe length must be minimized without sacrificing target affinity, such as in SNP genotyping, allele-specific PCR, and in situ hybridization. The ability of a single LNA-G residue to increase the Tm of a duplex by +1.5 to +4°C allows for the design of shorter probes that maintain a high Tm, in stark contrast to 2′-O-methyl RNA which provides <1°C of stabilization [2]. This increased ΔTm translates directly to improved mismatch discrimination, a critical requirement for accurate genotyping and rare mutation detection [4].

G-Quadruplex Engineering for Aptamers and Telomerase Inhibitors

For biophysicists and structural biologists studying G-quadruplex nucleic acids, LNA-G is a precision tool. Evidence shows that a single LNA-G substitution can dramatically alter G-quadruplex stability, with effects ranging from a +13.0°C Tm increase for certain 'anti' position substitutions to complete disruption of the structure when placed in 'syn' positions [5]. This position-dependent modulation provides a powerful and predictable method to dissect G-quadruplex folding pathways or to rationally design highly stable G-quadruplex aptamers for therapeutic or nanotechnology applications.

Viral Polymerase Mechanistic Studies with LNA-G Triphosphate

LNA-G is a critical building block for antigene strategies that rely on triplex-forming oligonucleotides (TFOs) to bind duplex DNA and inhibit transcription. The incorporation of 2′,4′-BNA/LNA modifications, including LNA-G, increases the Tm of the triplex by +4.3 to +5°C per modification and enhances the binding constant by at least 300-fold at neutral pH compared to an unmodified TFO [6]. This level of stabilization is essential for achieving a functional blockade of transcription factors like NF-κB under physiological conditions, making LNA-G a key monomer for developing next-generation antigene agents.

Application
Selection Property
Validation Focus
Ultra-short qPCR probes for SNP discrimination
Per-modification Tm enhancement
Specificity and mismatch discrimination in AT-rich or FFPE samples
Serum-stable antisense gapmers
End-modified LNA architecture
Serum stability and RNase H recruitment in vivo research models
G-quadruplex engineering for aptamers
Position-dependent structural modulation
Conformational stability and dynamics in anti vs. syn position contexts
Viral polymerase mechanistic studies
Triphosphate form inhibitory profile
Enzymatic conversion efficiency and intracellular phosphorylation bottleneck review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O,4'-C-Methyleneguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.